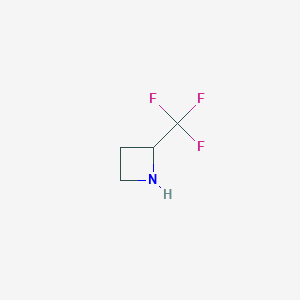

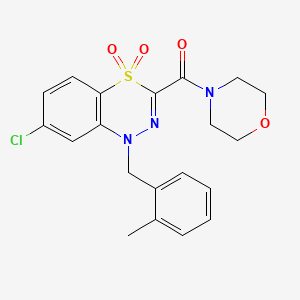

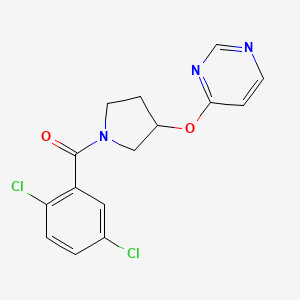

![molecular formula C13H9Cl2N3O2S B2671762 5H-Thiazolo[3,2-a]pyrimidine-6-carboxylic acid, 5-oxo-2,3-dihydro-, (2,3-dichlorophenyl)amide CAS No. 497072-51-2](/img/structure/B2671762.png)

5H-Thiazolo[3,2-a]pyrimidine-6-carboxylic acid, 5-oxo-2,3-dihydro-, (2,3-dichlorophenyl)amide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5H-Thiazolo[3,2-a]pyrimidines are a class of compounds that have been studied for their broad spectrum of biological activity . They are known to be glutamate receptor antagonists and acetylcholinesterase inhibitors, and they show anti-inflammatory, antiparkinsonian, and antiherpes activity .

Synthesis Analysis

A convenient method has been developed for preparing 5H-thiazolo[3,2-a]pyrimidines by the reaction of tetrahydropyrimidine-2-thiones with halocarboxylic acid esters or with 3-bromopentane-2,4-dione . The reaction of pyrimidine-2-thiones with chloroacetate does not require the use of triethylamine and the 5H-thiazolo[3,2-a]pyrimidines are formed simply by heating the reagents without solvent .Molecular Structure Analysis

The thiazolopyrimidines were isolated as hydrochlorides with high melting points. They are characterized by a high frequency IR absorption band in the range of 1774-1754 cm -1, which is assigned to the carbonyl group stretching vibration of the thiazolone ring .Chemical Reactions Analysis

In the synthesis of thiazolo[3,2-a]pyrimidines from 1,2,3,4-tetrahydropyrimidine-2-thiones, cyclization can occur at either the N-1 or N-3 atoms of the pyrimidine ring . In the majority of cases, cyclization happens at the N-3 atom to give 5H-thiazolo[3,2-a]pyrimidines .Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalization

The compound belongs to a broader class of chemicals that have been explored for their synthetic pathways and the preparation of various derivatives. For instance, Peterlin-Mašič et al. (2000) discuss the synthesis of new functionalized imidazo[2,1‐b]thiazoles and thiazolo[3,2‐a]pyrimidines, highlighting the chemical's utility in creating primary and secondary amide derivatives through reactions with amines, which indicates its potential for further functionalization in organic chemistry (Peterlin-Mašič et al., 2000).

Pharmacological Applications

- Anti-inflammatory and Antinociceptive Activity : Alam et al. (2010) synthesized and evaluated thiazolo [3,2-a] pyrimidine derivatives for anti-inflammatory and antinociceptive activities, finding significant effects in these areas, which suggests potential applications in pain and inflammation management (Alam et al., 2010).

- Anticancer Potential : Nagarapu et al. (2013) demonstrated the anticancer properties of benzo[4,5]thiazolo[1,2-a]pyrimidine-3-carboxylate derivatives against human cancer cell lines, highlighting the compound's relevance in cancer research (Nagarapu et al., 2013).

Antibacterial and Antitubercular Activities

Cai et al. (2016) explored novel 5H-thiazolo[3,2-a]pyrimidin-5-ones synthesized by thiophene ring closure for antibacterial and antitubercular activities, showing some compounds with significant effects, which points towards its potential utility in tackling bacterial and tubercular infections (Cai et al., 2016).

Insecticidal Activity

Ismail et al. (2021) investigated 1,3,4-thiadiazole and 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives for their insecticidal activity against cotton leafworm, indicating potential applications in pest control (Ismail et al., 2021).

Wirkmechanismus

Zukünftige Richtungen

The search for convenient methods of preparing dihydropyrimidines has been motivated by their ability to regulate the action of calcium channels . Significantly less attention has been devoted to studying the chemical properties of dihydropyrimidines, but work has recently appeared relating to the synthesis of condensed dihydropyrimidine derivatives .

Eigenschaften

IUPAC Name |

N-(2,3-dichlorophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2N3O2S/c14-8-2-1-3-9(10(8)15)17-11(19)7-6-16-13-18(12(7)20)4-5-21-13/h1-3,6H,4-5H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLEFTKODRORTLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC=C(C(=O)N21)C(=O)NC3=C(C(=CC=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

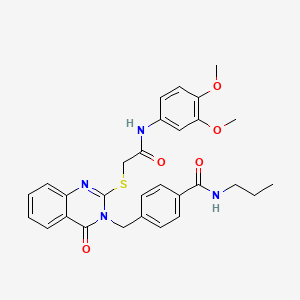

![1-(2-methoxyphenyl)-6-((3-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2671679.png)

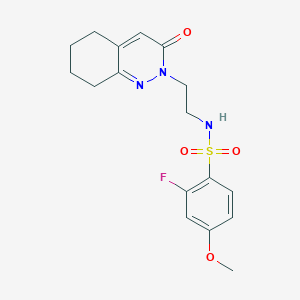

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-chlorobenzyl)urea](/img/structure/B2671681.png)

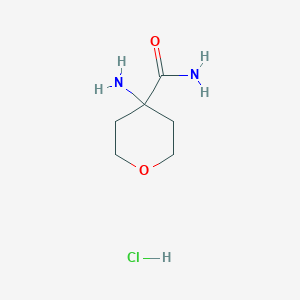

![5,8-Dioxaspiro[3.4]octane-2-thiol](/img/structure/B2671691.png)

![3-[(1R,2S)-2-(Cyclopropylmethyl)cyclopropyl]propanoic acid](/img/structure/B2671692.png)

![N-[(1-Cyclopropylcyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2671698.png)